Methyl4,6-dichloro-5-methylpyridazine-3-carboxylate
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Overview
Description
Methyl 4,6-dichloro-5-methylpyridazine-3-carboxylate is a heterocyclic compound that belongs to the pyridazine family Pyridazines are six-membered aromatic rings containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4,6-dichloro-5-methylpyridazine-3-carboxylate typically involves the chlorination of a pyridazine precursor. One common method involves the reaction of 3,6-dichloro-4-methylpyridazine with methanol in the presence of a base such as sodium methoxide. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 4,6-dichloro-5-methylpyridazine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of amino or thiol derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Scientific Research Applications
Methyl 4,6-dichloro-5-methylpyridazine-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmacologically active compounds, including potential anticancer and antimicrobial agents.
Materials Science: Employed in the development of novel materials with unique electronic and optical properties.
Biological Studies: Investigated for its potential effects on various biological pathways and its use as a biochemical probe
Mechanism of Action
The mechanism of action of Methyl 4,6-dichloro-5-methylpyridazine-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to alterations in cellular processes. For example, it may act as an inhibitor of tyrosine kinases, which are involved in cell signaling pathways related to cancer progression .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3,6-dichloro-5-methylpyridazine-4-carboxylate
- Methyl 2-chloro-6-methylpyrimidine-4-carboxylate
- Methyl 2-chloro-6-methylpyridine-4-carboxylate
Uniqueness
Methyl 4,6-dichloro-5-methylpyridazine-3-carboxylate is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties. Its dichloro and methyl groups contribute to its reactivity and potential as a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C7H6Cl2N2O2 |
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Molecular Weight |
221.04 g/mol |
IUPAC Name |
methyl 4,6-dichloro-5-methylpyridazine-3-carboxylate |
InChI |
InChI=1S/C7H6Cl2N2O2/c1-3-4(8)5(7(12)13-2)10-11-6(3)9/h1-2H3 |
InChI Key |
CCUGQBCXANELJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN=C1Cl)C(=O)OC)Cl |
Origin of Product |
United States |
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